molecular formula C13H15FO3 B1326101 Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate CAS No. 951889-61-5

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate

Cat. No.: B1326101
CAS No.: 951889-61-5
M. Wt: 238.25 g/mol
InChI Key: IBVSHZSWVGWPND-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutanoate moiety, which is further substituted with a 3-fluoro-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate typically involves the esterification of 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(3-fluoro-2-methylphenyl)-4-oxobutanoic acid, which can then interact with biological targets. The fluoro and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate can be compared with other similar compounds such as:

    Ethyl 4-(2-methylphenyl)-4-oxobutanoate: Lacks the fluoro substituent, which may affect its reactivity and biological activity.

    Ethyl 4-(3-chloro-2-methylphenyl)-4-oxobutanoate: Contains a chloro substituent instead of fluoro, which can alter its chemical properties and interactions.

    Ethyl 4-(3-fluoro-2-ethylphenyl)-4-oxobutanoate: Has an ethyl group instead of a methyl group, which can impact its steric and electronic properties.

Properties

IUPAC Name

ethyl 4-(3-fluoro-2-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FO3/c1-3-17-13(16)8-7-12(15)10-5-4-6-11(14)9(10)2/h4-6H,3,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVSHZSWVGWPND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=C(C(=CC=C1)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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